molecular formula C8H9BF4N2O2 B13409447 2,4-Dimethoxybenzenediazonium tetrafluoroborate CAS No. 7438-18-8

2,4-Dimethoxybenzenediazonium tetrafluoroborate

Cat. No.: B13409447
CAS No.: 7438-18-8
M. Wt: 251.98 g/mol
InChI Key: LTDJYIPBVOYGDQ-UHFFFAOYSA-N
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Description

2,4-Dimethoxybenzenediazonium tetrafluoroborate is an organic compound with the molecular formula C8H9N2O2BF4. It is a diazonium salt, which is a class of organic compounds containing a diazonium group (N2+) attached to an aromatic ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dimethoxybenzenediazonium tetrafluoroborate can be synthesized through the diazotization of 2,4-dimethoxyaniline. The process involves the reaction of 2,4-dimethoxyaniline with nitrous acid (HNO2) in the presence of tetrafluoroboric acid (HBF4). The reaction is typically carried out at low temperatures to ensure the stability of the diazonium salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are carefully controlled to maintain the purity and yield of the product. The compound is usually isolated as a solid and stored at low temperatures to prevent decomposition.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethoxybenzenediazonium tetrafluoroborate undergoes various types of chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and thiols.

    Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halides (e.g., NaCl, NaBr), hydroxides (e.g., NaOH), and thiols (e.g., RSH). These reactions are typically carried out in aqueous or polar solvents.

    Coupling Reactions: Phenols and aromatic amines are used as coupling partners, and the reactions are often conducted in alkaline conditions.

    Reduction Reactions: Reducing agents such as sodium sulfite (Na2SO3) or stannous chloride (SnCl2) are used.

Major Products:

    Substitution Reactions: Products include halogenated, hydroxylated, and thiolated aromatic compounds.

    Coupling Reactions: Azo compounds are the major products.

    Reduction Reactions: The primary product is the corresponding aromatic amine.

Scientific Research Applications

2,4-Dimethoxybenzenediazonium tetrafluoroborate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of azo compounds and other substituted aromatic compounds.

    Biology: The compound can be used in the modification of biomolecules through diazonium coupling reactions.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-Dimethoxybenzenediazonium tetrafluoroborate involves the formation of a highly reactive diazonium ion (N2+). This ion can undergo various reactions, such as substitution and coupling, by interacting with nucleophiles or other reactive species. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or coupling partner.

Comparison with Similar Compounds

  • 4-Methoxybenzenediazonium tetrafluoroborate
  • 4-Nitrobenzenediazonium tetrafluoroborate
  • 3,5-Dichlorophenyldiazonium tetrafluoroborate

Comparison: 2,4-Dimethoxybenzenediazonium tetrafluoroborate is unique due to the presence of two methoxy groups at the 2 and 4 positions on the aromatic ring. This substitution pattern can influence the reactivity and stability of the diazonium ion, making it distinct from other diazonium salts. For example, the presence of electron-donating methoxy groups can enhance the stability of the diazonium ion and affect the rate of coupling reactions compared to compounds with electron-withdrawing groups like nitro groups.

Properties

CAS No.

7438-18-8

Molecular Formula

C8H9BF4N2O2

Molecular Weight

251.98 g/mol

IUPAC Name

2,4-dimethoxybenzenediazonium;tetrafluoroborate

InChI

InChI=1S/C8H9N2O2.BF4/c1-11-6-3-4-7(10-9)8(5-6)12-2;2-1(3,4)5/h3-5H,1-2H3;/q+1;-1

InChI Key

LTDJYIPBVOYGDQ-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.COC1=CC(=C(C=C1)[N+]#N)OC

Origin of Product

United States

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